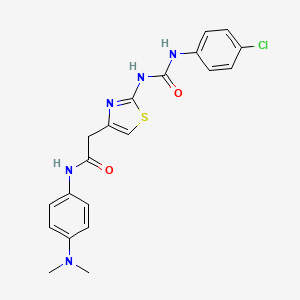
2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(dimethylamino)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(dimethylamino)phenyl)acetamide is a useful research compound. Its molecular formula is C20H20ClN5O2S and its molecular weight is 429.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(dimethylamino)phenyl)acetamide is a complex organic molecule recognized for its potential biological activities, particularly in medicinal chemistry. Its structure includes a thiazole ring, a urea linkage, and various aromatic substituents, which contribute to its reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and receptor interactions.
Structural Characteristics
The molecular formula of the compound is C20H20ClN4O2, with a molecular weight of approximately 367.89 g/mol. The unique structural features include:
- Thiazole Ring : Known for its role in various biological activities.
- Urea Linkage : Enhances hydrogen bonding capabilities.
- Chlorophenyl and Dimethylamino Substituents : These groups may influence the compound's pharmacokinetic properties and biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancers. The mechanism behind this activity may involve the inhibition of specific enzymes associated with cell proliferation and survival.
- Case Study : In vitro studies demonstrated that concentrations as low as 10 µM resulted in a notable reduction in cell viability in breast cancer cell lines (MCF-7), suggesting its potential as an anticancer agent.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit enzymes critical in cancer progression and bacterial resistance.
- Mechanism of Action : It is hypothesized that the compound binds to the active sites of specific enzymes, preventing substrate interaction and subsequent catalysis. This inhibition can lead to decreased tumor growth and enhanced apoptosis in cancer cells.
Receptor Interaction
The thiazole derivatives often interact with receptors involved in various signaling pathways. The binding affinity of this compound to specific receptors can modulate their activity, potentially leading to therapeutic effects.
- Research Findings : Studies have shown that this compound may act as a ligand for certain receptors implicated in inflammatory responses and cancer metastasis.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with related compounds is essential.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-methyl-N-(4-sulfamoylphenethyl)-2-(3-(m-tolyl)ureido)thiazole | Methyl group addition | Enhanced binding affinity |
| N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-chlorophenyl)sulfanyl]acetamide | Similar thiazole structure | Variable biological activity |
| 5-phenylthiazole derivatives | General thiazole derivatives | Broader range of activities |
The unique substitution pattern of the studied compound enhances its chemical reactivity and biological activity compared to these similar compounds.
Propiedades
IUPAC Name |
2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[4-(dimethylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2S/c1-26(2)17-9-7-14(8-10-17)22-18(27)11-16-12-29-20(24-16)25-19(28)23-15-5-3-13(21)4-6-15/h3-10,12H,11H2,1-2H3,(H,22,27)(H2,23,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQJOQMSBSIZKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














